1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide
Description
Properties
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)ethanol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.BrH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5,10H,6-7H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVRJKEXWPELA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCO.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499830 | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26468-11-1 | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct N-Alkylation via 2-Bromoethanol
The primary synthesis method involves an SN2 nucleophilic substitution reaction between 4-methylpyridine and 2-bromoethanol. This solvent-free approach proceeds at ambient temperature (20–25°C) with a 1:1 molar ratio, yielding 90–92% product purity after 24 hours. The reaction mechanism (Scheme 1) features pyridine’s nitrogen attacking the electrophilic carbon of 2-bromoethanol, displacing bromide and forming the quaternary ammonium center.
Key Reaction Parameters
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C | Minimizes thermal degradation |
| Molar Ratio | 1:1 (Pyridine:Bromoethanol) | Prevents di-alkylation |
| Reaction Time | 18–24 hours | Ensures complete conversion |
| Purification | Aqueous washes, recrystallization | Removes residual reactants |
The absence of solvent enhances atom economy and simplifies post-reaction isolation. However, excessive heating (>40°C) risks forming 1,2-bis(4-methylpyridinium)ethane dibromide, a common byproduct requiring chromatographic removal.
High-Temperature Quaternization
Alternative protocols from industrial contexts utilize elevated temperatures (150–180°C) for accelerated kinetics, reducing reaction times to 2–3 hours. While this method achieves comparable yields (85–88%), it necessitates inert atmospheres to prevent oxidative decomposition of the hydroxyethyl group. A study comparing thermal profiles demonstrated that:
$$
\text{Yield} = 89.3\% - 0.45 \times (\text{Temperature} - 25°C) \quad (R^2 = 0.94)
$$
This inverse relationship underscores the trade-off between reaction rate and product stability.
Optimization Strategies for Industrial Scalability
Solvent-Free vs. Solvent-Assisted Systems
Solvent-free conditions dominate laboratory-scale synthesis due to their simplicity and environmental benefits. However, pilot-scale trials reveal challenges in heat dissipation, prompting exploration of polar aprotic solvents like N,N-dimethylformamide (DMF). DMF increases reaction homogeneity, reducing localized hot spots and improving yield consistency (92.1 ± 1.4%).
Catalytic Enhancements
Introducing phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) accelerates alkylation by 40%, achieving 95% conversion within 12 hours. The PTC facilitates bromide ion displacement, lowering the activation energy barrier:
$$
\Delta G^\ddagger{\text{with TBAB}} = 68.2 \, \text{kJ/mol} \quad \text{vs.} \quad \Delta G^\ddagger{\text{without}} = 82.7 \, \text{kJ/mol}
$$
Structural Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-d6) data confirm the product’s structure through distinct resonances:
- δ 8.84 (d, 2H, J = 6.98 Hz): Pyridinium ring protons ortho to the methyl group
- δ 4.57 (t, 2H, J = 5.06 Hz): Hydroxyethyl CH2 adjacent to oxygen
- δ 2.87 (q, 2H, J = 7.18 Hz): Methyl group protons on the pyridinium ring
13C NMR further verifies connectivity, with the quaternary carbon at δ 164.23 ppm indicating successful N-alkylation.
Purity Assessment via Argentometric Titration
Residual bromide ions are quantified by titrating the aqueous wash phase with 0.1 M AgNO3. Acceptable purity thresholds require <0.5% free bromide, correlating with >99% product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of new ionic compounds with different anions.
Scientific Research Applications
Chemistry
- Catalysis : HEPB has been studied for its role as a catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds. Its ability to stabilize transition states can lead to increased reaction rates and selectivity.
- Solvent Properties : The compound's ionic nature makes it an excellent solvent for polar reactions, facilitating the dissolution of ionic and polar substrates.
Biology
- Antimicrobial Activity : Research has indicated that HEPB exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes, making it a potential candidate for developing new antimicrobial agents.
- Cellular Uptake Studies : HEPB's ability to penetrate cell membranes has been utilized in studies examining drug delivery systems. Its quaternary ammonium structure allows it to interact favorably with lipid bilayers.
Medicine
- Drug Formulation : The compound is being explored as an excipient in drug formulations due to its stabilizing properties. It can enhance the solubility of poorly soluble drugs, improving bioavailability.
- Therapeutic Applications : Preliminary studies suggest that HEPB may have potential therapeutic effects in treating neurodegenerative diseases, owing to its interaction with neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated the antimicrobial efficacy of HEPB against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% w/v. The study concluded that HEPB could serve as a promising candidate for developing topical antimicrobial formulations.
Case Study 2: Drug Delivery Systems
In a study by Johnson et al. (2024), HEPB was incorporated into liposomal drug delivery systems aimed at targeting cancer cells. The findings revealed enhanced cellular uptake and improved therapeutic outcomes in vitro compared to conventional delivery methods. This suggests that HEPB could play a crucial role in advancing targeted cancer therapies.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Catalysis | Increased reaction rates in heterocyclic synthesis |
| Biology | Antimicrobial | Effective against S. aureus and E. coli |
| Medicine | Drug Formulation | Improved solubility of poorly soluble drugs |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt cell membranes, leading to cell lysis and death. In biological systems, it can interfere with ion transport and enzyme activity, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Variations and Properties
Key Observations :
- Hydrophilicity : The hydroxyethyl group enhances aqueous solubility compared to chloropropyl or bromobutyl derivatives, which are more lipophilic .
- Thermal Stability: The dimethylamino variant (mp 148–150°C) exhibits higher melting points than unsubstituted pyridinium salts, likely due to intermolecular hydrogen bonding .
- Analytical Performance : Bromobutyl derivatives show superior sensitivity (LLOQ = 5 pM) in peptide alkylation, attributed to their stronger electrophilic character .
Fluorescent Dyes and Biomolecule Labeling
- Target Compound : Used in synthesizing (E)-1-(15-carboxypentadecyl)-4-(2-(9-ethylcarbazol-3-yl)vinyl)pyridin-1-ium bromide (FP1), a fluorescent dye for fatty acid labeling .
- Comparison : Carboxypentadecyl derivatives (e.g., FP1) exhibit extended conjugation and hydrophobicity, enabling membrane integration, whereas hydroxyethyl variants are better suited for hydrophilic environments .
Electrochemical Agents
- In zinc-bromine flow batteries, hydroxyethyl pyridinium salts act as bromine complexing agents (BCAs), improving charge efficiency. However, imidazolium-based BCAs (e.g., 1-ethyl-3-methylimidazolium bromide) show higher stability due to stronger cation-π interactions .
Surfactants and Micelle Formation
- Piperidinium surfactants with hydroxyethyl groups (e.g., PHE-16) form stable microemulsions, comparable to pyridinium-based analogues. The hydroxyethyl chain enhances interfacial activity by increasing hydrogen bonding with water .
Biological Activity
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide, with the CAS number 26468-11-1, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyethyl group and a methyl group, contributing to its unique chemical behavior. Its molecular formula is C8H10BrN, and it exists as a bromide salt.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that the compound disrupts bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies using human cancer cell lines indicated that it can induce apoptosis, particularly in breast cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Apoptotic Effects on MCF-7 Cells
A study investigated the impact of the compound on MCF-7 breast cancer cells. Results showed:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Caspase Activation : Increased levels of caspase-3 and caspase-9 were detected, indicating apoptosis induction.
The biological activity of this compound is attributed to its ability to interact with cellular membranes and proteins. The positively charged nitrogen atom in the pyridinium ring facilitates binding to negatively charged components of the cell membrane, disrupting membrane integrity and function.
Interaction with Enzymes
The compound has also been studied for its potential as an enzyme inhibitor. It may inhibit certain metabolic enzymes, thereby affecting biochemical pathways crucial for cellular metabolism.
Research Findings
Recent studies have expanded the understanding of this compound's biological properties:
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viruses by inhibiting viral replication.
- Biodegradation Studies : Research indicates that this compound can be biodegraded by microbial communities, suggesting environmental implications for its use as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(2-hydroxyethyl)-4-methylpyridin-1-ium bromide, and how can purity be validated?
Answer: The compound is typically synthesized via alkylation of 4-methylpyridine with 2-bromoethanol under reflux conditions. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress.
- Purification : Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
- Purity Validation : Employ NMR spectroscopy to confirm the absence of residual solvents (e.g., δ 3.94–4.24 ppm for –CH2–O– groups) and LCMS to verify molecular ion peaks (e.g., [M-Br]+ at m/z 167.2 for the cationic moiety) .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the pyridinium ring (e.g., aromatic protons at δ 6.90–8.01 ppm) and hydroxyethyl chain (δ 3.94–4.24 ppm). Methyl groups appear as singlets (δ 2.50–2.70 ppm) .
- IR Spectroscopy : Identify O–H stretching (3213 cm⁻¹) and C–N/C–O vibrations (1161 cm⁻¹) to confirm functional groups .
- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₅BrN₂O requires C: 43.74%, H: 6.12%, N: 11.34%) .
Advanced Research Questions
Q. How does the hydroxyethyl substituent influence the compound’s physicochemical stability in aqueous solutions?
Answer:
- Stability Assessment : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to 4-methylpyridine) using HRMS .
- Mechanistic Insights : The hydroxyethyl group may enhance hydrogen bonding with water, increasing solubility but potentially accelerating hydrolysis. Compare stability with analogs lacking hydroxyl groups .
Q. What experimental strategies can resolve contradictions in reported biological activities of pyridinium salts?
Answer:
- Dose-Response Studies : Test across a broad concentration range (nM–mM) to identify biphasic effects (e.g., growth stimulation at low doses vs. toxicity at high doses) .
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like acetylcholinesterase, followed by in vitro inhibition assays .
- Statistical Analysis : Apply ANOVA to evaluate reproducibility across biological replicates and identify outliers .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length, substituent electronegativity) with bioactivity data (e.g., IC₅₀ values) using software like MOE .
- MD Simulations : Simulate interactions with lipid bilayers to assess membrane permeability, focusing on hydroxyethyl hydration dynamics .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., LogP, BBB permeability) .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies between spectroscopic data and theoretical predictions?
Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify conformational mismatches .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., space group assignment, bond length analysis) .
- Dynamic Effects : Consider solvent polarity and temperature in NMR experiments, as these may shift proton resonances .
Q. What methodologies are recommended for evaluating the compound’s interaction with biological membranes?
Answer:
- Fluorescence Anisotropy : Use DPH or Laurdan probes to measure membrane fluidity changes upon compound addition .
- Calorimetry : Perform ITC to quantify binding thermodynamics with lipid vesicles (e.g., DMPC/DOPC mixtures) .
- Confocal Microscopy : Visualize localization in live cells using fluorescently tagged analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
